molecular formula C10H19NO3 B13904827 Tert-butyl (((1S,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate

Tert-butyl (((1S,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate

Cat. No.: B13904827
M. Wt: 201.26 g/mol
InChI Key: KXNPTSIIVCAMOC-HTQZYQBOSA-N
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Description

Tert-butyl (((1S,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate is a compound that features a tert-butyl group, a cyclopropyl ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (((1S,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate typically involves the reaction of a cyclopropylmethylamine derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (((1S,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted carbamates, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

Tert-butyl (((1S,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (((1S,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can be hydrolyzed by enzymes such as esterases, releasing the active amine. This process can modulate biological pathways by interacting with receptors or enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (((1S,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate is unique due to its combination of a cyclopropyl ring, a hydroxymethyl group, and a tert-butyl carbamate moiety. This combination provides distinct reactivity and stability, making it a versatile compound in various chemical and biological applications.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl N-[[(1S,2S)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-7-4-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1

InChI Key

KXNPTSIIVCAMOC-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1C[C@@H]1CO

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC1CO

Origin of Product

United States

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